molecular formula C9H7NO2S B1295349 4-Methoxycarbonylphenyl isothiocyanate CAS No. 3662-78-0

4-Methoxycarbonylphenyl isothiocyanate

Cat. No.: B1295349
CAS No.: 3662-78-0
M. Wt: 193.22 g/mol
InChI Key: WIZODHILGBTPPA-UHFFFAOYSA-N
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Description

4-Methoxycarbonylphenyl isothiocyanate, also known as methyl 4-isothiocyanatobenzoate, is an organic compound with the molecular formula C₉H₇NO₂S and a molecular weight of 193.22 g/mol . This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with a methoxycarbonyl group (-COOCH₃) at the para position. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycarbonylphenyl isothiocyanate can be synthesized through several methods, primarily involving the reaction of primary amines with thiophosgene or other sulfur-containing reagents. One common method involves the reaction of 4-aminobenzoic acid methyl ester with thiophosgene under controlled conditions to yield the desired isothiocyanate . The reaction typically requires an inert atmosphere and a suitable solvent, such as dichloromethane, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques, such as column chromatography, to achieve high purity levels. The use of sustainable solvents and catalysts is increasingly being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycarbonylphenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Thiourea Derivatives: Formed through nucleophilic substitution reactions.

    Heterocyclic Compounds: Resulting from cycloaddition reactions.

    Amines: Produced through hydrolysis reactions.

Scientific Research Applications

4-Methoxycarbonylphenyl isothiocyanate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxycarbonylphenyl isothiocyanate involves the reactivity of the isothiocyanate group with nucleophilic sites in biological molecules. This reactivity allows it to form covalent bonds with amino acids, proteins, and other biomolecules, leading to the inhibition of enzyme activity or the modification of protein function. The compound may also induce oxidative stress and apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxycarbonylphenyl isothiocyanate is unique due to the presence of the methoxycarbonyl group, which enhances its solubility in organic solvents and increases its reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations .

Properties

IUPAC Name

methyl 4-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-2-4-8(5-3-7)10-6-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZODHILGBTPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190094
Record name 4-Methoxycarbonylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3662-78-0
Record name 4-Methoxycarbonylphenyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003662780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxycarbonylphenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-isothiocyanatobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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